4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process may involve:
Benzylation: Introduction of the benzyloxy group.
Carbonylation: Formation of the carbonyl group.
Amination: Introduction of the dimethylamino group.
Esterification: Formation of the ethoxy group.
Hydroxylation: Introduction of the hydroxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C31H34N2O6 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H34N2O6/c1-5-38-26-18-22(11-13-24(26)34)28-27(30(36)31(37)33(28)16-15-32(3)4)29(35)23-12-14-25(20(2)17-23)39-19-21-9-7-6-8-10-21/h6-14,17-18,28,34-35H,5,15-16,19H2,1-4H3/b29-27+ |
InChI Key |
YUNMIZLYAHYEPY-ORIPQNMZSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC(=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCN(C)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC(=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCN(C)C)O |
Origin of Product |
United States |
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